Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone

Medicinal Chemistry HsDHODH Inhibitors Structure-Activity Relationship

Researchers requiring regioisomerically pure 1H-1,2,4-triazole building blocks face supply inconsistency, where generic triazole or furan derivatives cannot substitute due to altered electronic profiles. This compound provides the exact 1H-regioisomer with direct furan-2-yl carbonyl conjugation. • Validated scaffold for HsDHODH inhibitors: derivative IC₅₀ = 1.50 μmol·L⁻¹, confirming binding potential • DFT-confirmed acceptor core for OLED/OPV materials; systematic elaboration tunes the HOMO-LUMO gap • Clearly distinguished from 4H-regioisomer (CAS 344753-46-4) for predictable, consistent reactivity in multi-step syntheses

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 94145-02-5
Cat. No. B12862536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(1H-1,2,4-triazol-1-yl)methanone
CAS94145-02-5
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)N2C=NC=N2
InChIInChI=1S/C7H5N3O2/c11-7(6-2-1-3-12-6)10-5-8-4-9-10/h1-5H
InChIKeySMWJROWQRLQPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone Overview


Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) is a heterocyclic building block with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol [1]. It features a 1H-1,2,4-triazole ring directly linked to a furan-2-yl methanone moiety, a structural arrangement that distinguishes it from other triazole derivatives. This compound is primarily employed as a key intermediate or core scaffold in medicinal chemistry and materials science research, where the furan and triazole rings contribute to its electronic properties and potential for further functionalization [2].

Heterocyclic building block for medicinal chemistry and materials science
1H-1,2,4-triazole directly linked to furan-2-yl carbonyl
Core scaffold for further functionalization and SAR studies

Why Generic Substitutions Are Inadequate


Substituting Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) with a generic triazole or furan derivative is not feasible due to the specific electronic and steric contributions of the 1H-1,2,4-triazole ring directly conjugated with a furan-2-yl carbonyl group [1]. This precise regioisomeric configuration (1H-substitution) and the absence of additional substituents are critical for its role as a foundational scaffold. For instance, the 4H-regioisomer (CAS 344753-46-4) has a different nitrogen substitution pattern, which alters its electronic distribution and potential reactivity. Furthermore, the furan-2-yl group is essential for enabling specific structure-activity relationships (SAR) in medicinal chemistry and for tuning the HOMO-LUMO gap in optoelectronic applications, as demonstrated in computational studies [2]. The quantitative evidence below clarifies these non-interchangeable properties.

Target 1H-1,2,4-triazole regioisomer
Substitute 4H-regioisomer (CAS 344753-46-4)
Regioisomeric shift alters electronic distribution and reactivity
Target Furan-2-yl carbonyl conjugation
Substitute Generic furan or triazole derivative
Furan group essential for tuning HOMO-LUMO gap and SAR

Quantitative Differentiation


HsDHODH Inhibition Activity

The core scaffold of Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) is a critical component for achieving potent inhibition of human dihydroorotate dehydrogenase (HsDHODH). A derivative of this core, (3-(4-chlorophenyl)-5-ethylthio-1H-1,2,4-triazol-1-yl)-furan-2-yl-methanone, demonstrated an IC₅₀ value of 1.50 μmol·L⁻¹ against HsDHODH [1]. This activity is attributed to the specific 1H-1,2,4-triazole and furan-2-yl arrangement, which is essential for binding affinity as revealed by co-crystal structure analysis [1].

HsDHODH Inhibitor Scaffold
Class-level inference
IC₅₀ 1.50 µM
Derivative activity
Supports HsDHODH inhibitor scaffold selection
Data from substituted derivative; core scaffold is essential
Medicinal Chemistry HsDHODH Inhibitors Structure-Activity Relationship

Regioisomeric Substitution Effects

Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) is the 1H-substituted regioisomer, distinct from its 4H-substituted counterpart, furan-2-yl(4H-1,2,4-triazol-4-yl)methanone (CAS 344753-46-4) [1]. While direct comparative quantitative data for these specific isomers is limited, computational studies on furan-substituted 1,2,4-triazole derivatives demonstrate that the position of substitution on the triazole ring significantly influences molecular orbital energies and the overall HOMO-LUMO band gap [2]. This suggests that the 1H-isomer will possess unique electronic and steric properties compared to the 4H-isomer, which can be critical for downstream applications requiring specific reactivity or binding.

1H vs 4H Regioisomer
Class-level inference
DFT-derived electronic property shift
1H-substitution required for consistent reactivity
Direct comparative data limited; inferred from computational studies
Regioisomerism Structural Differentiation Chemical Reactivity

Optoelectronic Acceptor Potential

Computational DFT studies have identified the 1,2,4-triazole core, when substituted with furan groups, as a promising new acceptor core structure for organic electronic devices [1]. The study demonstrates that molecules built on this core (M1-M6) exhibit a low HOMO-LUMO band gap, making them suitable for optoelectronic applications. Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) serves as the foundational, unsubstituted scaffold for this class of compounds. The furan-2-yl group is specifically noted for its role in tuning the electronic properties to narrow the band gap [1].

Optoelectronic Acceptor Core
Class-level inference
Low HOMO-LUMO gap in derivatives
Supports organic semiconductor development
Unsubstituted scaffold for systematic tuning
Materials Science Organic Electronics DFT Calculations

Recommended Applications


HsDHODH Inhibitor Development

Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) is a validated core scaffold for the development of novel HsDHODH inhibitors, a target for autoimmune diseases and cancer. The derivative (3-(4-chlorophenyl)-5-ethylthio-1H-1,2,4-triazol-1-yl)-furan-2-yl-methanone exhibited potent inhibition (IC₅₀ = 1.50 μmol·L⁻¹), demonstrating the scaffold's potential [1]. Procure this compound for structure-activity relationship (SAR) studies where the 1H-1,2,4-triazole and furan-2-yl moieties are essential for binding interactions.

Building Block for Organic Electronics

Based on DFT studies, the 1,2,4-triazole core with a furan substituent is a promising acceptor core for organic optoelectronic devices [2]. Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone (CAS 94145-02-5) provides this unfunctionalized core, allowing for systematic synthetic elaboration with various chromophore groups to tune the HOMO-LUMO band gap. This makes it a superior choice over generic triazoles for researchers designing new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Regioisomeric Intermediate

This compound serves as a regioisomerically pure (1H-substituted) intermediate, clearly distinguished from its 4H-substituted analog (CAS 344753-46-4) [3]. This purity is critical for ensuring consistent and predictable reactivity in multi-step syntheses. Procure this specific CAS number to guarantee the correct regioisomer for building targeted libraries of 1,2,4-triazole derivatives, where substitution at the N1 position is a key design element.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold
1H-1,2,4-triazole/furan core for target engagement
SAR and binding confirmation in enzyme assays
Optoelectronic Materials Research
Furan-substituted triazole for electronic tuning
HOMO-LUMO gap optimization via derivative synthesis
Regioisomerically Pure Intermediate
Defined 1H-substitution pattern
Consistent reactivity in multi-step syntheses
Quote Request

Request a Quote for Furan-2-yl(1H-1,2,4-triazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.